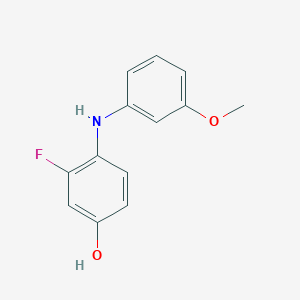

3-Fluoro-4-(3-methoxyanilino)phenol

Description

3-Fluoro-4-(3-methoxyanilino)phenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluoro group at position 3 and a 3-methoxyanilino group at position 2.

Properties

Molecular Formula |

C13H12FNO2 |

|---|---|

Molecular Weight |

233.24 g/mol |

IUPAC Name |

3-fluoro-4-(3-methoxyanilino)phenol |

InChI |

InChI=1S/C13H12FNO2/c1-17-11-4-2-3-9(7-11)15-13-6-5-10(16)8-12(13)14/h2-8,15-16H,1H3 |

InChI Key |

LCTWZMOSOYFGTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methoxyanilino)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with 3-methoxyaniline under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Fluoro-4-(3-methoxyanilino)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methoxyanilino)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: H2/Pd-C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

Substitution: Strong bases (e.g., NaH, K2CO3) and polar aprotic solvents (e.g., DMSO, DMF).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted phenols and anilines depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(3-methoxyanilino)phenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methoxyanilino)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target. In the context of anticancer activity, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

(a) 3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline (CAS 202197-26-0)

- Structure: Chloro and fluorophenyl methoxy groups replace the phenol and anilino moieties.

- Properties : Exhibits superior purity (>99%) and stability, with applications in drug intermediates and agrochemicals .

(b) 3-Fluoro-4-methoxyaniline (CAS 366-99-4)

- Structure: Simpler analog lacking the anilino-phenol linkage.

- Properties : Melting point 81–84°C; used as a precursor in dye synthesis .

- Comparison: The absence of the phenolic hydroxyl group reduces solubility in polar solvents, highlighting the importance of the hydroxyl group in the target compound for aqueous interactions.

(c) 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile

- Structure: Features a nitrile and hydroxyphenoxy group.

- Properties : Key intermediate in herbicide synthesis; nitrile group enhances electrophilicity .

- Comparison: The nitrile group introduces different electronic effects compared to the anilino group, favoring nucleophilic attack in synthetic applications.

Bioactive Derivatives

(a) Quinazolinone Derivatives (e.g., 6-Fluoro-(3-fluorophenyl)-4-(3-methoxyanilino))

- Structure: Quinazolinone core with fluoro and methoxyanilino substituents.

- Activity : Demonstrates antitumor activity by inhibiting MMP-2/9 expression, reducing cancer cell metastasis .

- Comparison: The quinazolinone scaffold enhances planar rigidity, improving binding to enzyme active sites compared to the flexible phenol-anilino structure of the target compound.

(b) [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol

- Structure : Pyrrolidine ring fused with fluoromethoxyphenyl and hydroxymethyl groups.

- Applications : Versatile building block in pharmaceuticals; the pyrrolidine ring enhances bioavailability .

- Comparison: The cyclic amine structure increases solubility and metabolic stability, advantages over the linear anilino group in the target compound.

Sulfur-Containing Analogs

3-Fluoro-4-(methylsulfinyl)phenol (CAS 859538-50-4)

- Structure: Methylsulfinyl group replaces the methoxyanilino moiety.

- Comparison : The sulfur atom introduces chirality and distinct electronic effects, which may alter interaction with biological targets compared to oxygen-based substituents.

Phenoxy-Aniline Derivatives

(a) 3-Fluoro-4-(3-methoxyphenoxy)aniline

- Structure: Methoxyphenoxy group instead of methoxyanilino.

- Similarity: Structural similarity score 0.97; minor substituent changes significantly alter electronic properties .

- Comparison: The ether linkage (phenoxy) reduces basicity compared to the anilino group, affecting protonation states in physiological environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.